![molecular formula C9H14ClN5O B13431835 3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)
3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyrimidine ring, and an amine group attached via a propoxy linker. It is often used in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions.
Attachment of the Propoxy Linker: The triazolopyrimidine core is then reacted with 3-chloropropan-1-amine in the presence of a base to form the desired compound.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Applications De Recherche Scientifique
3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with nucleic acids, affecting their function and stability . These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 4-Hydroxy-6-methyl-1,3,3a,7-tetraazaindene
Uniqueness
3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride is unique due to its specific structural features, such as the propoxy linker and the amine group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H14ClN5O |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N5O.ClH/c1-7-5-8(15-4-2-3-10)14-9(13-7)11-6-12-14;/h5-6H,2-4,10H2,1H3;1H |
Clé InChI |
SBSWEAVQRYXGAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=NN2C(=C1)OCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
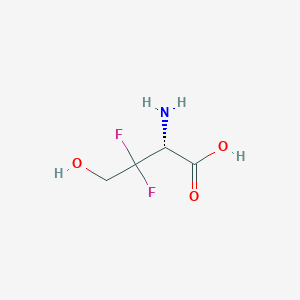
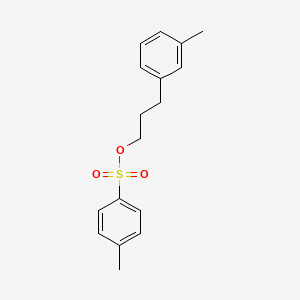

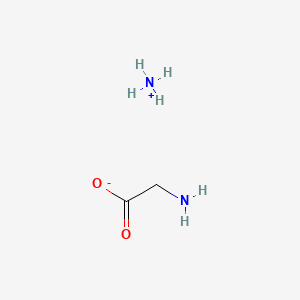
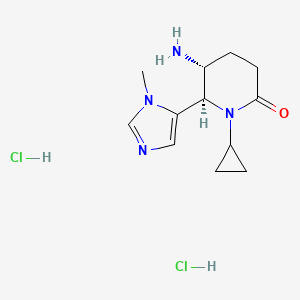
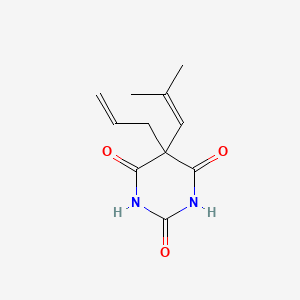
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
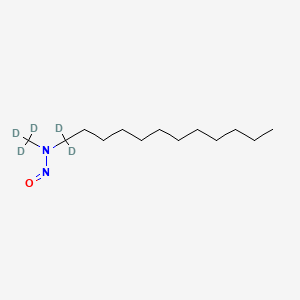
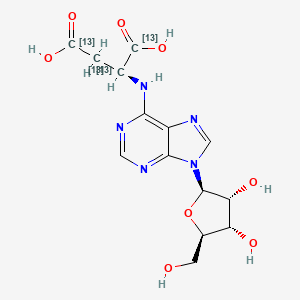
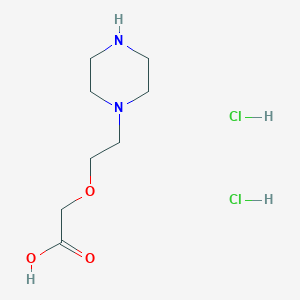
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)

